![molecular formula C18H28ClN3O B3461289 2-{4-[1-(2-chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B3461289.png)
2-{4-[1-(2-chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol
説明
2-{4-[1-(2-chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as TCS-OX2-29 and has shown promising results in various research studies.
作用機序
The mechanism of action of 2-{4-[1-(2-chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol is not fully understood. However, it has been suggested that this compound acts as an antagonist at the orexin-2 receptor, which is involved in the regulation of sleep and wakefulness. This compound has also been shown to have anxiolytic and antidepressant effects, which may be related to its interaction with other neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to increase slow-wave sleep and decrease REM sleep in animal studies. It has also been shown to decrease anxiety-like behavior and improve cognitive function in animal models. In addition, this compound has been shown to have a low potential for abuse and addiction.
実験室実験の利点と制限
The advantages of using 2-{4-[1-(2-chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol in lab experiments include its high potency and selectivity for the orexin-2 receptor. This compound also has a low potential for toxicity and side effects, which makes it a safe and reliable compound for use in research studies. However, the limitations of using this compound in lab experiments include its complex synthesis method and the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the research on 2-{4-[1-(2-chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol. One potential direction is to further investigate its potential use in the treatment of anxiety, depression, and sleep disorders. Another direction is to explore its potential use in the treatment of addiction, obesity, and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with other neurotransmitter systems.
科学的研究の応用
2-{4-[1-(2-chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has been extensively studied for its potential use in scientific research. This compound has shown promising results in various research studies, including its use in the treatment of anxiety, depression, and sleep disorders. It has also been studied for its potential use in the treatment of addiction, obesity, and other neurological disorders.
特性
IUPAC Name |
2-[4-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3O/c19-18-4-2-1-3-16(18)15-21-7-5-17(6-8-21)22-11-9-20(10-12-22)13-14-23/h1-4,17,23H,5-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYIODQRUSBUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



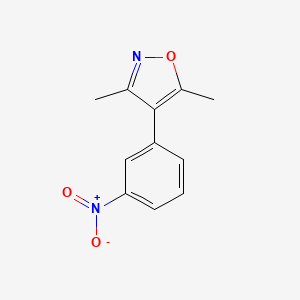
![{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B3461213.png)
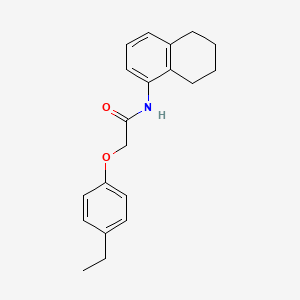
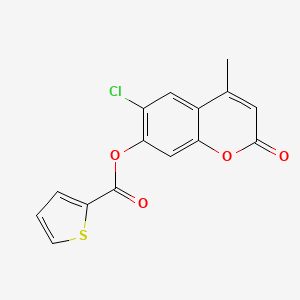
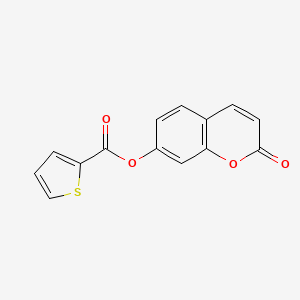
![methyl 2-[(cyclohexylacetyl)amino]benzoate](/img/structure/B3461237.png)
![4-benzyl-1-[(2,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B3461245.png)
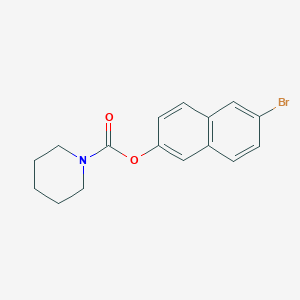
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}methanesulfonamide](/img/structure/B3461258.png)
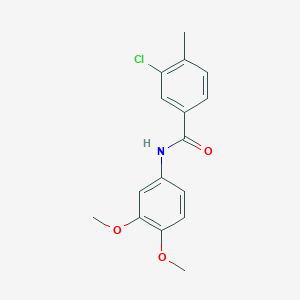
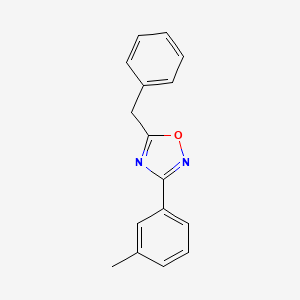


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B3461295.png)